molecular formula C25H32O B14592666 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one CAS No. 61313-99-3

1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one

Cat. No.: B14592666
CAS No.: 61313-99-3
M. Wt: 348.5 g/mol
InChI Key: VPTPAIQFGSOOKL-UHFFFAOYSA-N
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Description

1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a heptyl group and a butanone group attached to the phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one typically involves the alkylation of 9,10-dihydrophenanthrene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:

    Temperature: 0-50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Heptyl-9,10-dihydrophenanthren-2-yl)pentan-1-one
  • 1-Butanone, 1-(7-heptyl-9,10-dihydro-2-phenanthrenyl)

Uniqueness

1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one is unique due to its specific structural features, such as the heptyl and butanone groups attached to the phenanthrene core. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61313-99-3

Molecular Formula

C25H32O

Molecular Weight

348.5 g/mol

IUPAC Name

1-(7-heptyl-9,10-dihydrophenanthren-2-yl)butan-1-one

InChI

InChI=1S/C25H32O/c1-3-5-6-7-8-10-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)9-4-2/h11,14-18H,3-10,12-13H2,1-2H3

InChI Key

VPTPAIQFGSOOKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCC

Origin of Product

United States

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